molecular formula C15H14N2OS B506126 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol CAS No. 352330-22-4

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol

Cat. No.: B506126
CAS No.: 352330-22-4
M. Wt: 270.4g/mol
InChI Key: NEXWZJQHECVSJG-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with a 4-methoxybenzyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol typically involves the reaction of 4-methoxybenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to remove the thiol group, forming a benzimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Formation of benzimidazole derivatives without the thiol group.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the benzimidazole core can interact with nucleic acids or other biomolecules, affecting their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: Similar structure but with an indole core instead of benzimidazole.

    1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.

    1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Features an indole core with a phenyl group at the 2-position.

Uniqueness

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is unique due to the presence of both the benzimidazole core and the thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXWZJQHECVSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325701
Record name 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352330-22-4
Record name 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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